molecular formula C13H12FN2NaO2 B2838118 Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate CAS No. 2197053-11-3

Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

Cat. No. B2838118
CAS RN: 2197053-11-3
M. Wt: 270.239
InChI Key: YMBCJZYZQHYSQV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a heterocyclic compound, and it’s a part of many important biologically active compounds. The carboxylate group is a common functional group in organic chemistry and is often found in carboxylic acids .


Molecular Structure Analysis

The molecular structure of imidazole-based compounds can be quite complex and diverse, depending on the substituents attached to the imidazole ring . The specific molecular structure of “Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate” is not available in the sources I have access to.


Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions, thanks to the presence of the imidazole ring. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as N-alkylation, C-alkylation, acylation, and many others .

Scientific Research Applications

Synthesis and Characterization

  • One-Pot Synthesis Methods : Novel compounds with benzimidazole cores have been synthesized using efficient one-pot methods. For example, a study described the synthesis of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate using sodium dithionite as a reductive cyclizing agent, showcasing the compound's anticancer activity against melanoma cell lines (Vasantha Kumar et al., 2020).

Anticancer and Antimicrobial Activity

  • Anticancer Screening : The mentioned study also highlighted the potential anticancer properties of benzimidazole derivatives, with specific compounds showing promise against human melanoma A375 and mouse melanoma B16F10 cancer cell lines (Vasantha Kumar et al., 2020).
  • Antimicrobial Agents : Benzimidazole derivatives have been explored for their antimicrobial activities, with some compounds exhibiting potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. These findings suggest the potential of benzimidazole cores in developing new antimicrobial agents (N. Shruthi et al., 2016).

Catalytic and Synthetic Applications

  • Catalysis in Organic Synthesis : Certain benzimidazole derivatives have been used as catalysts in organic reactions, such as the oxidation of cyclohexane to cyclohexanol and cyclohexanone. This highlights the role of such compounds in facilitating chemical transformations with potential industrial applications (Raja Jlassi et al., 2018).

Electrochemical Studies

  • Electrochemical Properties : The electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene has been investigated, revealing insights into the optical and electrochromic properties of the resultant copolymers. Such studies are crucial for developing advanced materials for electronic and optoelectronic applications (Saniye Soylemez et al., 2015).

Future Directions

The study of imidazole compounds is a vibrant field due to their prevalence in biologically active compounds. Future research could involve the synthesis of new imidazole derivatives, the study of their properties, and the exploration of their potential applications .

properties

IUPAC Name

sodium;1-(cyclobutylmethyl)-4-fluorobenzimidazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2.Na/c14-9-5-2-6-10-11(9)15-12(13(17)18)16(10)7-8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBCJZYZQHYSQV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C3=C(C(=CC=C3)F)N=C2C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-(cyclobutylmethyl)-4-fluoro-1H-benzo[d]imidazole-2-carboxylate

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